molecular formula C15H24N4O B6447959 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640892-98-2

6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6447959
CAS No.: 2640892-98-2
M. Wt: 276.38 g/mol
InChI Key: FYUYOFBAQBMPBV-UHFFFAOYSA-N
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Description

6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethyl group and the amine group. The oxan-4-yl group is then attached to the pyrrolidine ring, which is subsequently linked to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and have similar biological activities.

Uniqueness

6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-2-12-9-15(17-11-16-12)18-13-3-6-19(10-13)14-4-7-20-8-5-14/h9,11,13-14H,2-8,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUYOFBAQBMPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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